Cas no 4361-39-1 (3-cyclohexyl-2-phenylpropanoic acid)

3-cyclohexyl-2-phenylpropanoic acid 化学的及び物理的性質
名前と識別子
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- 3-cyclohexyl-2-phenylpropanoic acid
- Benzeneacetic acid, α-(cyclohexylmethyl)-
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- インチ: 1S/C15H20O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h2,5-6,9-10,12,14H,1,3-4,7-8,11H2,(H,16,17)
- InChIKey: ZVNNMSKUDGJJJI-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC=CC=1)(C(=O)O)CC1CCCCC1
じっけんとくせい
- 密度みつど: 1.072±0.06 g/cm3(Predicted)
- ふってん: 368.2±11.0 °C(Predicted)
- 酸性度係数(pKa): 4.31±0.10(Predicted)
3-cyclohexyl-2-phenylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1664028-5.0g |
3-cyclohexyl-2-phenylpropanoic acid |
4361-39-1 | 95% | 5g |
$1199.0 | 2023-06-04 | |
Enamine | EN300-1664028-0.25g |
3-cyclohexyl-2-phenylpropanoic acid |
4361-39-1 | 95% | 0.25g |
$162.0 | 2023-06-04 | |
Enamine | EN300-1664028-1000mg |
3-cyclohexyl-2-phenylpropanoic acid |
4361-39-1 | 95.0% | 1000mg |
$414.0 | 2023-09-21 | |
Enamine | EN300-1664028-250mg |
3-cyclohexyl-2-phenylpropanoic acid |
4361-39-1 | 95.0% | 250mg |
$162.0 | 2023-09-21 | |
Enamine | EN300-1664028-500mg |
3-cyclohexyl-2-phenylpropanoic acid |
4361-39-1 | 95.0% | 500mg |
$310.0 | 2023-09-21 | |
Aaron | AR01DX4Q-100mg |
3-cyclohexyl-2-phenylpropanoic acid |
4361-39-1 | 95% | 100mg |
$181.00 | 2025-02-14 | |
Aaron | AR01DX4Q-2.5g |
3-cyclohexyl-2-phenylpropanoic acid |
4361-39-1 | 95% | 2.5g |
$1139.00 | 2025-02-14 | |
1PlusChem | 1P01DWWE-500mg |
3-cyclohexyl-2-phenylpropanoic acid |
4361-39-1 | 95% | 500mg |
$445.00 | 2024-05-02 | |
Aaron | AR01DX4Q-5g |
3-cyclohexyl-2-phenylpropanoic acid |
4361-39-1 | 95% | 5g |
$1674.00 | 2025-02-14 | |
Aaron | AR01DX4Q-10g |
3-cyclohexyl-2-phenylpropanoic acid |
4361-39-1 | 95% | 10g |
$2470.00 | 2023-12-15 |
3-cyclohexyl-2-phenylpropanoic acid 関連文献
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1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
3-cyclohexyl-2-phenylpropanoic acidに関する追加情報
Professional Introduction to 3-cyclohexyl-2-phenylpropanoic acid (CAS No: 4361-39-1)
3-cyclohexyl-2-phenylpropanoic acid, with the chemical formula C14H19O2, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, identified by its CAS number 4361-39-1, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both cyclohexyl and phenyl groups in its molecular structure imparts distinct chemical characteristics, making it a valuable intermediate in synthetic chemistry.
The synthesis of 3-cyclohexyl-2-phenylpropanoic acid involves multi-step organic reactions, typically starting from readily available precursors such as cyclohexanone and benzaldehyde. The reaction pathway often employs catalytic methods to facilitate the formation of the carbon-carbon bonds essential for its structure. Recent advancements in catalytic techniques have improved the yield and purity of this compound, making it more accessible for industrial and research purposes.
In the realm of pharmaceutical research, 3-cyclohexyl-2-phenylpropanoic acid has been explored for its potential biological activities. Studies have indicated that this compound may exhibit properties relevant to anti-inflammatory and analgesic applications. The phenyl group, in particular, is known to be a common moiety in bioactive molecules, contributing to interactions with biological targets. Further research is ongoing to elucidate the exact mechanisms through which this compound exerts its effects.
The structural motif of 3-cyclohexyl-2-phenylpropanoic acid also makes it a candidate for use as a building block in more complex molecular architectures. Chemists have leveraged its reactivity to develop novel derivatives with enhanced pharmacological profiles. For instance, modifications at the cyclohexyl ring or the phenyl group can lead to compounds with improved solubility or target specificity. Such derivatives are being actively investigated in preclinical studies as potential therapeutic agents.
Recent publications highlight the use of computational methods to predict the behavior of 3-cyclohexyl-2-phenylpropanoic acid in various chemical environments. Molecular modeling techniques have been instrumental in understanding its interactions with enzymes and receptors, providing insights into its potential role in drug design. These computational approaches complement experimental work, offering a more holistic view of the compound's properties.
The industrial significance of 3-cyclohexyl-2-phenylpropanoic acid extends beyond pharmaceuticals. Its unique structure makes it useful in the synthesis of specialty chemicals and materials. For example, it has been employed in the production of polymers with specific mechanical properties or as an intermediate in fine chemical manufacturing. The versatility of this compound underscores its importance in both academic and industrial settings.
Ongoing research efforts are focused on optimizing synthetic routes for 3-cyclohexyl-2-phenylpropanoic acid to enhance efficiency and sustainability. Green chemistry principles are being integrated into these processes, aiming to minimize waste and reduce environmental impact. Such initiatives align with global trends toward more sustainable chemical production methods.
The future prospects for 3-cyclohexyl-2-phenylpropanoic acid are promising, with continued interest from both academia and industry. As our understanding of its chemical behavior deepens, new applications are likely to emerge. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in harnessing its full potential.
In conclusion, 3-cyclohexyl-2-phenylpropanoic acid (CAS No: 4361-39-1) is a multifaceted compound with significant implications for organic synthesis and pharmaceutical development. Its unique structural features offer opportunities for innovation across multiple domains, from drug discovery to material science. With ongoing research and technological advancements, this compound is poised to play an increasingly important role in the future of chemistry.
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